molecular formula C10H14N6 B1432245 N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine CAS No. 1706435-56-4

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Cat. No.: B1432245
CAS No.: 1706435-56-4
M. Wt: 218.26 g/mol
InChI Key: XJUQXPDMDAWQFB-UHFFFAOYSA-N
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Description

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is a compound with a molecular formula of C10H14N6 and a molecular weight of 218.26 g/mol. This compound is known for its diverse pharmacological effects and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the reaction of hydrazide with aryl isocyanate or aryl and alkyl isothiocyanates in anhydrous benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aryl isocyanates, and alkyl isothiocyanates . The reactions are typically carried out in anhydrous benzene or ethanol under controlled temperature conditions.

Major Products Formed

The major products formed from these reactions include various hydrazide derivatives, which have shown significant biological activity .

Scientific Research Applications

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic systems.

    Biology: Exhibits potent antileishmanial and antimalarial activities.

    Medicine: Potential pharmacophore for the development of safe and effective antileishmanial and antimalarial agents.

    Industry: Used in the synthesis of various biologically active derivatives with applications in agriculture as insecticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Leishmania and Plasmodium strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-coupled pyrazole derivatives: These compounds share a similar structure and exhibit comparable biological activities.

    Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds are synthesized through similar synthetic routes and have pharmacological relevance.

Properties

IUPAC Name

N'-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQXPDMDAWQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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